molecular formula C13H16O3S B3181882 S-methyl-KE-298 CAS No. 143584-75-2

S-methyl-KE-298

カタログ番号 B3181882
CAS番号: 143584-75-2
分子量: 252.33 g/mol
InChIキー: WRIZBWMOURRWRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-methyl-KE-298 is an active metabolite of KE-298 . KE-298 inhibits matrix metalloproteinase (MMP-1) production from rheumatoid arthritis (RA) synovial cells .


Synthesis Analysis

This compound is the second main metabolite in plasma and is a methyl conjugate of deacetyl-KE-298 . It was detected in plasma after the administration of KE-298 .


Molecular Structure Analysis

The molecular formula of this compound is C13H16O3S . The IUPAC name is 4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid . The InChIKey is WRIZBWMOURRWRW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 252.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The topological polar surface area is 79.7 Ų .

科学的研究の応用

Metabolism and Pharmacokinetics

S-methyl-KE-298, identified as a major metabolite of the antirheumatic drug KE-298, plays a significant role in the drug's pharmacokinetics and metabolism. Yoshida et al. (1996) explored the metabolic fate of KE-298 in rats, focusing on the identification of metabolites and their physiological properties. They discovered that this compound, a methyl conjugate of deacetyl-KE-298, was the second main metabolite in plasma. This study provides valuable insights into the drug's absorption, distribution, and metabolic pathways, highlighting the unique properties of deacetyl-KE-298 and its metabolites like this compound in comparison to other thiol-containing drugs, particularly in terms of their low reactivity with protein, which may account for their non-accumulative nature in tissues (Yoshida et al., 1996).

Stereochemistry and Binding Properties

The stereochemistry of KE-298 and its metabolites, including this compound, influences their binding to plasma proteins. Research by Yoshida et al. (1997) indicated that the stereoselective plasma levels of KE-298 and its metabolites were significantly related to enantiomeric differences in protein binding. They found that the levels of this compound were higher following administration of (+)-(S)-KE-298 compared to (-)-(R)-KE-298. These findings have implications for understanding the drug's pharmacodynamics and optimizing its therapeutic efficacy (Yoshida et al., 1997).

Comparison with Other Metabolites

This compound, as a key metabolite of KE-298, has been compared with other metabolites in terms of their pharmacological profiles. Yasuda et al. (1996) studied KE-758, another main metabolite, and compared its effects with KE-298 in various in vitro and in vivo tests. Although this research primarily focused on KE-758, it indirectly sheds light on the broader metabolic and pharmacological landscape of KE-298, which includes this compound as a significant component (Yasuda et al., 1996).

Species-Specific Binding Differences

The protein binding characteristics of this compound, along with KE-298 and deacetyl-KE-298, vary among different species. A study by Endo et al. (2001) on the plasma protein binding of these compounds in rats, dogs, and humans revealed that the binding was stereoselective across all species. Such differences in protein binding among species are critical for understanding the drug's pharmacokinetics and tailoring its use in diverse clinical settings (Endo et al., 2001).

作用機序

Target of Action

S-methyl-KE-298 is an active metabolite of KE-298 . The primary target of this compound is matrix metalloproteinase (MMP-1) . MMP-1 is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

This compound interacts with its target, MMP-1, by inhibiting its production from rheumatoid arthritis (RA) synovial cells . This interaction results in the suppression of MMP-1 activity, thereby reducing the degradation of the extracellular matrix in RA synovial cells .

Biochemical Pathways

The inhibition of MMP-1 production by this compound affects the biochemical pathways involved in the pathogenesis of rheumatoid arthritis. By suppressing MMP-1 activity, this compound reduces the degradation of the extracellular matrix, a key event in the progression of rheumatoid arthritis .

Pharmacokinetics

The in vitro protein binding of this compound is high in rat (>97%), dog (>89%), and human plasma (>99%) . This high level of protein binding suggests that this compound is likely to have good bioavailability. More detailed studies on the adme (absorption, distribution, metabolism, and excretion) properties of this compound are needed to fully understand its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of MMP-1 activity in rheumatoid arthritis synovial cells . This leads to a decrease in the degradation of the extracellular matrix, thereby potentially slowing the progression of rheumatoid arthritis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of endogenous thiol compounds, such as cysteine and glutathione, can readily dissociate the this compound plasma protein conjugate . This suggests that the physiological environment can impact the action and efficacy of this compound .

Safety and Hazards

S-methyl-KE-298 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation or contact with skin, eyes, or if swallowed, it is recommended to seek medical advice .

将来の方向性

S-methyl-KE-298 was developed by Taisho Pharmaceutical Holdings Co., Ltd . It is currently in the Pending Phase 1 stage . The therapeutic areas it targets are Skin and Musculoskeletal Diseases .

特性

IUPAC Name

4-(4-methylphenyl)-2-(methylsulfanylmethyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-9-3-5-10(6-4-9)12(14)7-11(8-17-2)13(15)16/h3-6,11H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIZBWMOURRWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(CSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-methyl-KE-298
Reactant of Route 2
S-methyl-KE-298
Reactant of Route 3
S-methyl-KE-298
Reactant of Route 4
Reactant of Route 4
S-methyl-KE-298
Reactant of Route 5
S-methyl-KE-298
Reactant of Route 6
S-methyl-KE-298

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。